1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid
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Overview
Description
6,11-Dioxo-1,2,3,4,6,11-hexahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid is a complex organic compound with significant applications in pharmaceutical chemistry. It is a key intermediate in the synthesis of cilazapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure .
Preparation Methods
The synthesis of 6,11-Dioxo-1,2,3,4,6,11-hexahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid involves several steps. One common method includes the reaction of naphthalene-1,4-dione with 3,5-diaminobenzoic acid in ethanol under reflux conditions for 10 hours. The reaction mixture is then purified by column chromatography using a mixture of petroleum ether and ethyl acetate . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6,11-Dioxo-1,2,3,4,6,11-hexahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, forming esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,11-Dioxo-1,2,3,4,6,11-hexahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid has several scientific research applications:
Pharmaceutical Chemistry: It is a key intermediate in the synthesis of cilazapril, an ACE inhibitor used to manage hypertension and heart failure.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Industrial Applications: It is used in the production of various pharmaceuticals, contributing to the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 6,11-Dioxo-1,2,3,4,6,11-hexahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid primarily involves its role as an intermediate in the synthesis of cilazapril. Cilazapril inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart .
Comparison with Similar Compounds
Similar compounds to 6,11-Dioxo-1,2,3,4,6,11-hexahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid include:
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: This compound shares a similar core structure but lacks the pyridazino ring, resulting in different chemical properties and applications.
3-Ethyl-3,4,5,7,10,12-hexahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-tetracenyl 3-amino-2,3,6-trideoxyhexopyranoside: This compound has a more complex structure with additional functional groups, leading to distinct biological activities.
The uniqueness of 6,11-Dioxo-1,2,3,4,6,11-hexahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid lies in its specific structure, which makes it an essential intermediate in the synthesis of cilazapril, highlighting its importance in pharmaceutical chemistry.
Properties
CAS No. |
32692-32-3 |
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Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
6,11-dioxo-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4/c16-11-8-4-1-2-5-9(8)12(17)15-10(13(18)19)6-3-7-14(11)15/h1-2,4-5,10H,3,6-7H2,(H,18,19) |
InChI Key |
XYFGNHDTLKLWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N2C(=O)C3=CC=CC=C3C(=O)N2C1)C(=O)O |
Origin of Product |
United States |
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